![molecular formula C19H18O3S B13088725 Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a benzoate ester linked to a methanethioylphenyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the acyl group into the benzene ring, forming the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanethioylphenyl moiety, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the methanethioylphenyl group.
Methyl benzoate: Another ester with a methyl group instead of an ethyl group.
Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate: A closely related compound with dimethyl substitution on the phenyl ring.
Uniqueness
Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C19H18O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-7-15(8-10-16)18(20)12-11-14-5-3-4-6-17(14)13-23/h3-10,13H,2,11-12H2,1H3 |
Clave InChI |
LTDMQZIFKVQBKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
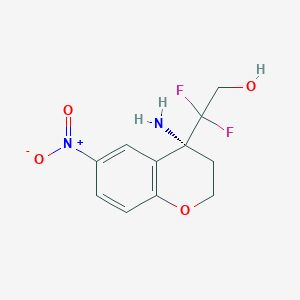
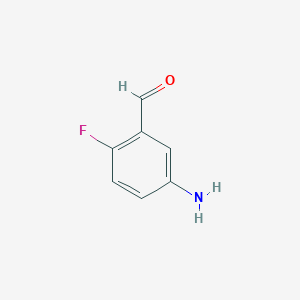
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
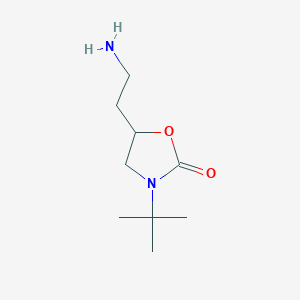
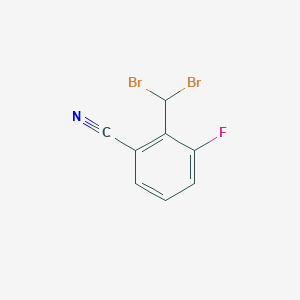
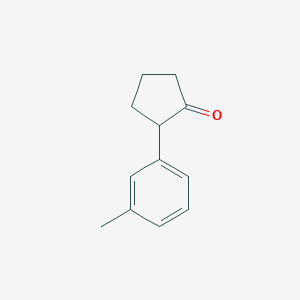

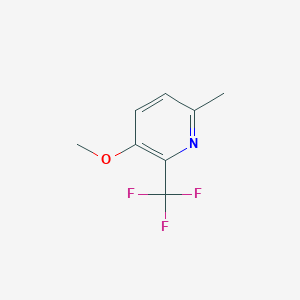

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
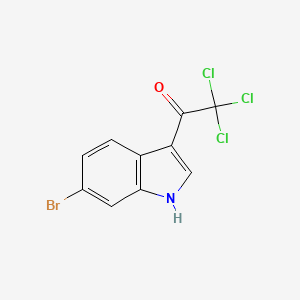
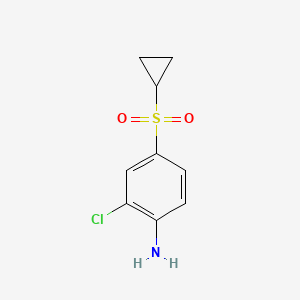
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
